(3-Bromo-2-fluorophenyl)boronic acid
Overview
Description
(3-Bromo-2-fluorophenyl)boronic acid is a derivative of boronic acid characterized by the presence of a bromine atom and a fluorine atom on the aromatic ring. Boronic acids are known for their trivalent boron center, which is typically bonded to two hydroxyl groups and one alkyl or aryl substituent. These compounds are of significant interest due to their utility in various organic synthesis reactions, including Suzuki cross-coupling, and as building blocks for complex molecular architectures .
Synthesis Analysis
The synthesis of halogenated phenylboronic acids can be achieved through several methods. For instance, the synthesis of 2-bromo-3-fluorobenzonitrile, a related compound, was accomplished via bromodeboronation of 2-cyano-6-fluorophenylboronic acid using NaOMe as a catalyst . Another approach involved the synthesis of 4-amino-3-fluorophenylboronic acid from 4-bromo-2-fluoroaniline through a lithium-bromine exchange reaction, followed by the addition of trimethyl borate and acidic hydrolysis . Additionally, the synthesis of 3-borono-5-fluorobenzoic acid, which shares a similar halogenated aromatic structure, was performed using organic lithium reagents and subsequent oxidation reactions .
Molecular Structure Analysis
The molecular structure of boronic acids, including (3-Bromo-2-fluorophenyl)boronic acid, is characterized by the boron atom's coordination with two hydroxyl groups and a halogenated aryl group. Experimental techniques such as FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, along with computational methods like density functional theory (DFT), have been employed to study the structural properties of these compounds. For example, 3-bromophenylboronic acid was extensively studied using these methods, providing insights into its vibrational modes, chemical shifts, and electronic properties .
Chemical Reactions Analysis
Boronic acids participate in various chemical reactions due to their unique reactivity. They are widely used in Suzuki cross-coupling reactions, which are pivotal for creating carbon-carbon bonds in the synthesis of complex organic molecules . The halogen atoms on the aromatic ring can also undergo further transformations, such as halodeboronation, to yield other functionalized compounds . The synergy between fluorination and the boronic group has been shown to influence the acidity and structural behavior of these compounds, affecting their reactivity in different chemical environments .
Physical and Chemical Properties Analysis
The physical and chemical properties of (3-Bromo-2-fluorophenyl)boronic acid and related compounds are influenced by the presence of halogen atoms and the boronic group. Fluorination, in particular, has been shown to enhance the stability of cyclic semianhydrides formed by boronic acids and improve their acidity . The solid-state and solution properties, including acidity constants and thermal behavior, can be studied using NMR, X-ray diffraction, and thermal analysis techniques . These properties are crucial for the application of boronic acids in material science and organic synthesis .
Scientific Research Applications
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General Use of (3-Bromo-2-fluorophenyl)boronic acid
- Scientific Field : Chemistry
- Application Summary : (3-Bromo-2-fluorophenyl)boronic acid is a chemical compound with the CAS Number: 352535-97-8. It is typically a white to pale-yellow powder or crystals . It is used in various chemical reactions due to its boronic acid group .
- Methods of Application : This compound is usually stored in an inert atmosphere at room temperature . The specific methods of application would depend on the particular chemical reaction it is being used in.
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Borophene Nanomaterials
- Scientific Field : Materials Science
- Application Summary : While not directly related to (3-Bromo-2-fluorophenyl)boronic acid, borophene is a related boron-based material that has been attracting attention in materials science . It has a range of applications in the fields of thin-layer electronics, optoelectronics, capacitors, and biosensors .
- Methods of Application : The synthesis methods of borophene nanomaterials are varied and complex, and they are a topic of ongoing research .
- Results or Outcomes : Borophene has a high electroactive surface area, an anisotropic nature, high electron mobility, controlled optical properties, thin-film deposition, and the possibility to generate surface functionalities .
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Boronic Acid-Based Dynamic Click Chemistry
- Scientific Field : Chemical Biology, Supramolecular Chemistry, Biomedical Applications
- Application Summary : Boronic acid (BA)-mediated cis-diol conjugation is a well-studied reaction that has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . This includes the exploration of novel chemistries using boron to fuel emergent sciences .
- Methods of Application : The specific methods of application would depend on the particular chemical reaction it is being used in. The article emphasizes the fundamental reactivity of these conjugate chemistries with assorted nucleophiles at variable pHs .
- Results or Outcomes : The outcomes would also depend on the specific chemical reaction. In general, reversible click reactions have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
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Boronic Acid-Containing Hydrogels
- Scientific Field : Materials Science
- Application Summary : Boronic acid-containing hydrogels are important intelligent materials. With the introduction of boronic acid functionality, these hydrogels exhibit a lot of interesting properties, such as glucose-sensitivity, reversibility, and self-healing .
- Methods of Application : The synthesis and properties of various boronic acid-containing hydrogels, including macroscopic hydrogels, microgels, and layer-by-layer self-assembled films .
- Results or Outcomes : These materials have found important applications in many areas, especially in biomedical areas. Their applications were described, with an emphasis on the design of various glucose sensors and self-regulated insulin delivery devices .
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Boronic-Acid-Derived Covalent Organic Frameworks (COFs)
- Scientific Field : Materials Science
- Application Summary : Boronic-acid-derived COFs have been studied for their potential applications .
- Methods of Application : The synthesis, building block design, and mechanism of COF formation are part of the study .
- Results or Outcomes : The structures and properties of these COFs, their processing and implementation into functional devices, as well as examples of application for which these materials have been studied .
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Boronic Acid-Derived Covalent Organic Frameworks (COFs)
- Scientific Field : Materials Science
- Application Summary : Boronic-acid-derived COFs are crystalline and porous materials with a vast chemical and structural diversity . They are synthesized in a bottom-up approach from molecular building blocks by condensation polymerization reactions to form layered or spatial complex structures .
- Methods of Application : The synthesis, building block design, and mechanism of COF formation are part of the study .
- Results or Outcomes : The structures and properties of these COFs, their processing and implementation into functional devices, as well as examples of application for which these materials have been studied .
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Grignard Reaction
- Scientific Field : Organic Chemistry
- Application Summary : Bromobenzene can react with a Grignard reagent (organomagnesium compound) to form a new carbon-carbon bond, leading to the introduction of various functional groups .
- Methods of Application : The specific methods of application would depend on the particular chemical reaction it is being used in .
- Results or Outcomes : The outcomes would also depend on the specific chemical reaction .
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Metalation Reactions
- Scientific Field : Organic Chemistry
- Application Summary : Fluorobenzene can undergo metalation reactions, where a metal species (such as an organolithium or organomagnesium compound) replaces a hydrogen atom on the benzene ring . These metalated intermediates can then be used in various synthetic transformations .
- Methods of Application : The specific methods of application would depend on the particular chemical reaction it is being used in .
- Results or Outcomes : The outcomes would also depend on the specific chemical reaction .
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Acid-Catalyzed Rearrangements
- Scientific Field : Organic Chemistry
- Application Summary : Phenylboronic acid can participate in acid-catalyzed rearrangement reactions, leading to the formation of different isomers or products .
- Methods of Application : The specific methods of application would depend on the particular chemical reaction it is being used in .
- Results or Outcomes : The outcomes would also depend on the specific chemical reaction .
Safety And Hazards
Future Directions
Boron reagents like (3-Bromo-2-fluorophenyl)boronic acid
have been used to synthesize novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls . They have also been used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists . These applications suggest potential future directions in the fields of materials science and medicinal chemistry.
properties
IUPAC Name |
(3-bromo-2-fluorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrFO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLOSORNRRMFIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Br)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584268 | |
Record name | (3-Bromo-2-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-2-fluorophenyl)boronic acid | |
CAS RN |
352535-97-8 | |
Record name | (3-Bromo-2-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-fluorophenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.